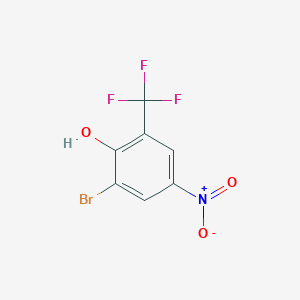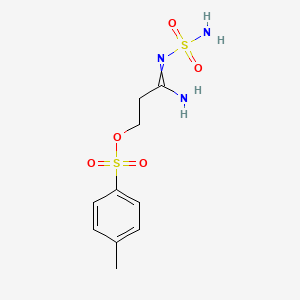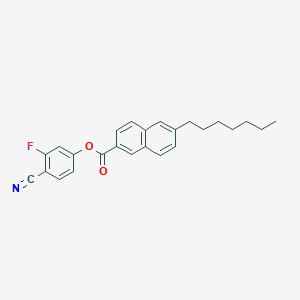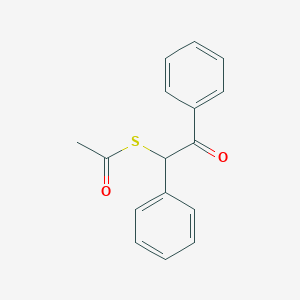![molecular formula C11H12N4O4 B14328691 N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 110231-00-0](/img/structure/B14328691.png)
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a nitro group attached to the pyrrolo[2,3-b]pyridine ring system, along with a hydroxyethyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the hydroxyethyl and acetamide groups. The reaction conditions often require the use of strong acids for nitration, such as nitric acid, and subsequent steps may involve the use of bases and solvents like dimethylformamide (DMF) to facilitate the addition of the hydroxyethyl and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyethyl and acetamide groups may enhance the compound’s binding affinity to target proteins, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid: Contains a carboxylic acid group instead of the hydroxyethyl and acetamide groups, affecting its solubility and reactivity.
Uniqueness
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is unique due to the combination of its nitro, hydroxyethyl, and acetamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
110231-00-0 |
|---|---|
Fórmula molecular |
C11H12N4O4 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2-(3-nitropyrrolo[2,3-b]pyridin-1-yl)acetamide |
InChI |
InChI=1S/C11H12N4O4/c16-5-4-12-10(17)7-14-6-9(15(18)19)8-2-1-3-13-11(8)14/h1-3,6,16H,4-5,7H2,(H,12,17) |
Clave InChI |
MELIRMWDOMQCHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(C=C2[N+](=O)[O-])CC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

